tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a phenylmethyl carbamate moiety. This compound is known for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(fluorosulfonyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
tert-Butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (phenyl(phenylsulfonyl)methyl)carbamate
- tert-Butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate
Uniqueness
tert-Butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16FNO4S |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluorosulfonylphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
YQBOGTSINVJZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
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